molecular formula C13H15NO3 B14052943 methyl 7-methoxy-2,3-dimethyl-1H-indole-5-carboxylate

methyl 7-methoxy-2,3-dimethyl-1H-indole-5-carboxylate

Cat. No.: B14052943
M. Wt: 233.26 g/mol
InChI Key: MJAFYFHDNJBCNJ-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-2,3-dimethyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-methoxy-2,3-dimethyl-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method includes the use of methanesulfonic acid under reflux conditions in methanol, which provides the desired indole derivative in good yield .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-methoxy-2,3-dimethyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products .

Scientific Research Applications

Methyl 7-methoxy-2,3-dimethyl-1H-indole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: It serves as a probe for studying biological processes involving indole derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 7-methoxy-2,3-dimethyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes .

Comparison with Similar Compounds

  • Methyl indole-5-carboxylate
  • 7-methoxy-2-methyl-1H-indole
  • 2,3-dimethyl-1H-indole

Comparison: Methyl 7-methoxy-2,3-dimethyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 7-methoxy-2,3-dimethyl-1H-indole-5-carboxylate

InChI

InChI=1S/C13H15NO3/c1-7-8(2)14-12-10(7)5-9(13(15)17-4)6-11(12)16-3/h5-6,14H,1-4H3

InChI Key

MJAFYFHDNJBCNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2OC)C(=O)OC)C

Origin of Product

United States

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